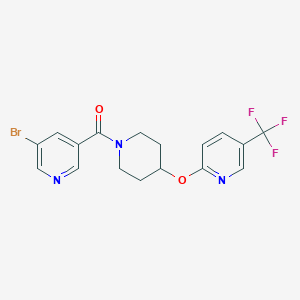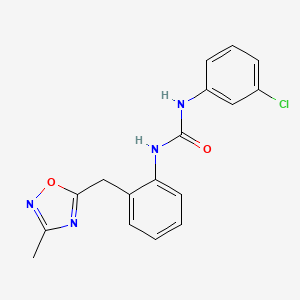
(5-Bromopyridin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present . It includes a bromopyridinyl group, a trifluoromethylpyridinyl group, and a piperidinyl group .Scientific Research Applications
Synthesis and Structural Analysis
- A method for synthesizing 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives demonstrated the potential for these compounds to exhibit good antimicrobial activity against tested pathogenic strains, highlighting a common research application in developing antimicrobial agents (Mallesha & Mohana, 2014).
- Research on the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction indicated these compounds' potential as chiral dopants for liquid crystals and their biological activities, showcasing applications in materials science and bioactivity screening (Ahmad et al., 2017).
Pharmacological Evaluation
- The pharmacological evaluation of pyridin-3-yl and piperazin-1-yl methanone derivatives as TRPV4 antagonists for pain treatment underscores the therapeutic research interest in novel compounds for developing analgesics (Tsuno et al., 2017).
Chemical Properties and Reactions
- Studies on benzylpiperidines and pyridylpalladium(II) complexes provide insights into the synthesis routes and chemical properties of related compounds, indicating applications in organic synthesis and catalysis (Ágai et al., 2004); (Isobe et al., 1987).
Biological Activities and Applications
- The exploration of novel derivatives for selective 5-HT1A receptor activation as a potential treatment for neurological conditions illustrates the intersection of chemical synthesis and therapeutic application, reflecting the compound's relevance in drug discovery and pharmacology (Vacher et al., 1999).
Safety and Hazards
properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3N3O2/c18-13-7-11(8-22-10-13)16(25)24-5-3-14(4-6-24)26-15-2-1-12(9-23-15)17(19,20)21/h1-2,7-10,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSSZYNDXWROBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(4-methylphenyl)-1-phenyl-N~6~-[3-(propan-2-yloxy)propyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2652096.png)
![4-[(Dibutylamino)methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
amine dihydrochloride](/img/structure/B2652101.png)
![7-methoxy-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2652102.png)
![N-[(3-phenyl-1,2-oxazol-5-yl)methyl]acetamide](/img/structure/B2652104.png)
![3-(Methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methoxybenzoate](/img/structure/B2652107.png)
![rac-(1R,2R,6S,7S)-4-Azatricyclo[5.2.2.0~2,6~]undecane hydrochloride](/img/structure/B2652108.png)



![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2652116.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)butyramide](/img/structure/B2652117.png)
![4-Cyclopropyl-6-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2652118.png)